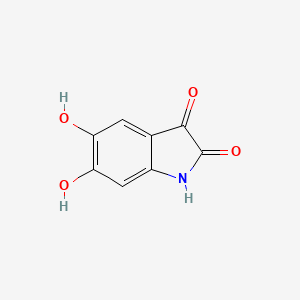
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione is a chemical compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione can be achieved through several methods. One common approach involves the reaction of indole with phenol under specific conditions to yield the desired product . Another method includes the use of dihydrofuran and hydrazone intermediates, which are then subjected to specific reaction conditions to produce the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the specific requirements and available resources.
化学反応の分析
Types of Reactions
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.
科学的研究の応用
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives.
Biology: The compound is studied for its potential role in biological processes and as a model compound for understanding indole chemistry.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. For example, as an HIV-1 integrase inhibitor, it interferes with the enzyme’s ability to integrate viral DNA into the host genome . This action is crucial for preventing the replication of the virus.
類似化合物との比較
Similar Compounds
5,6-dihydroxyindole-2-carboxylic acid: This compound is similar in structure and has similar biological activities.
Indoline: Another related compound with similar chemical properties.
Uniqueness
5,6-dihydroxy-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to act as an HIV-1 integrase inhibitor sets it apart from other similar compounds.
特性
分子式 |
C8H5NO4 |
|---|---|
分子量 |
179.13 g/mol |
IUPAC名 |
5,6-dihydroxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H5NO4/c10-5-1-3-4(2-6(5)11)9-8(13)7(3)12/h1-2,10-11H,(H,9,12,13) |
InChIキー |
KMFFETWPWLONNU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1O)O)NC(=O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


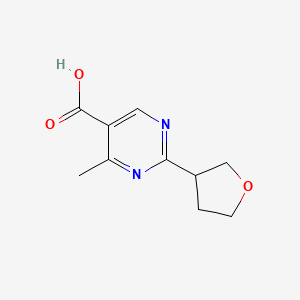
![6-[(Methylamino)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13180404.png)
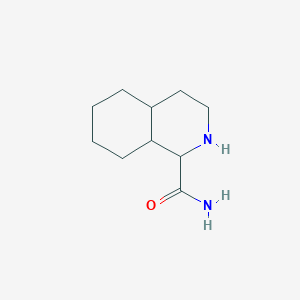


![1-[(2,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13180439.png)


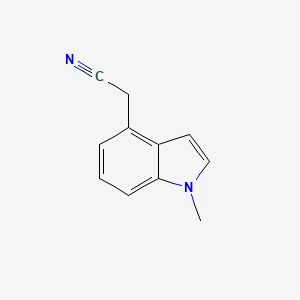
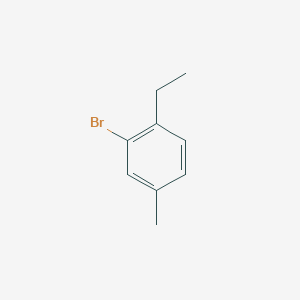
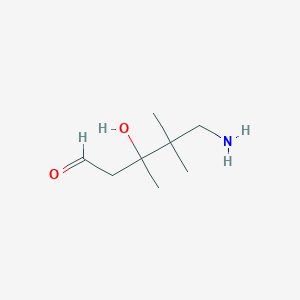
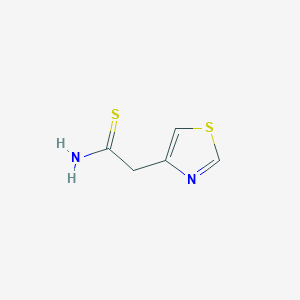

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide dihydrochloride](/img/structure/B13180480.png)
